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Compound of Interest

Compound Name: 6-Chloro-5-fluoronicotinaldehyde

Cat. No.: B113336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of 6-Chloro-5-fluoronicotinaldehyde, a

key building block in medicinal chemistry and materials science. It includes a detailed summary

of its physicochemical and spectroscopic properties, alongside a comparative analysis with

structurally similar alternatives. This document is intended to facilitate informed decisions in

experimental design and synthesis by providing available data and outlining detailed

experimental protocols.

Physicochemical Properties
6-Chloro-5-fluoronicotinaldehyde is a solid at room temperature with a molecular weight of

159.55 g/mol .[1] It is characterized by its chlorinated and fluorinated pyridine ring structure,

which imparts specific reactivity and properties valuable in the synthesis of more complex

molecules. The compound should be stored in an inert atmosphere at 2-8°C.
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Property Value Reference

CAS Number 950691-52-8

Molecular Formula C₆H₃ClFNO [2]

Molecular Weight 159.55 g/mol [1]

Physical Form Solid

Purity 97% - 98%

Storage Temperature 2-8°C (Inert atmosphere)

Spectroscopic Characterization
Detailed experimental spectroscopic data for 6-Chloro-5-fluoronicotinaldehyde is not widely

available in public databases. However, based on the analysis of structurally related

compounds, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic

proton and the two aromatic protons on the pyridine ring. The aldehydic proton (CHO) would

likely appear as a singlet in the downfield region (around 10.0 ppm). The two aromatic

protons will show chemical shifts and coupling patterns influenced by the electron-

withdrawing effects of the chlorine, fluorine, and aldehyde groups.

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon

framework. The aldehydic carbon is expected to have a chemical shift in the range of 185-

195 ppm. The carbons of the pyridine ring will appear between 110-160 ppm, with their exact

shifts influenced by the attached functional groups.[3]

Infrared (IR) Spectroscopy
The IR spectrum of 6-Chloro-5-fluoronicotinaldehyde would be characterized by the

following key absorption bands:
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Functional Group Expected Wavenumber (cm⁻¹)

C-H stretch (aromatic) 3100-3000

C=O stretch (aldehyde) 1710-1685

C=N and C=C stretch (pyridine ring) 1600-1450

C-Cl stretch 850-550

C-F stretch 1400-1000

Mass Spectrometry (MS)
In a mass spectrum, 6-Chloro-5-fluoronicotinaldehyde is expected to show a molecular ion

peak (M+) corresponding to its molecular weight. Due to the presence of chlorine, a

characteristic isotopic pattern (M+2 peak) with an intensity ratio of approximately 3:1 for the

³⁵Cl and ³⁷Cl isotopes would be observed.[4] Common fragmentation patterns would likely

involve the loss of the formyl group (CHO), chlorine, or fluorine atoms.

Comparison with Alternatives
In the landscape of drug discovery and materials science, several halogenated and substituted

nicotinaldehydes serve as important synthetic intermediates. The choice of a specific building

block depends on the desired electronic properties, reactivity, and the synthetic route. Below is

a comparison of 6-Chloro-5-fluoronicotinaldehyde with two structurally related, commercially

available alternatives: 6-Bromo-5-fluoronicotinaldehyde and 6-Chloro-5-

methoxynicotinaldehyde.
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Feature
6-Chloro-5-

fluoronicotinaldehyd

e

6-Bromo-5-

fluoronicotinaldehyd

e

6-Chloro-5-

methoxynicotinaldeh

yde

CAS Number 950691-52-8 1227588-59-1[5][6] 95652-80-5

Molecular Weight 159.55 g/mol [1] 204.00 g/mol [7][8] 171.58 g/mol [9]

Reactivity of C6-

Halogen

The C-Cl bond is

reactive towards

nucleophilic

substitution and cross-

coupling reactions.

The C-Br bond is

generally more

reactive than the C-Cl

bond in cross-coupling

reactions (e.g.,

Suzuki, Buchwald-

Hartwig), potentially

allowing for milder

reaction conditions.

The C-Cl bond

remains a key site for

synthetic

transformations.

Electronic Effects

The fluorine at C5 is

strongly electron-

withdrawing,

influencing the

reactivity of the

pyridine ring and the

aldehyde.

Similar to the chloro-

analogue, the fluorine

at C5 is strongly

electron-withdrawing.

The methoxy group at

C5 is electron-

donating, which will

alter the electronic

properties and

reactivity of the

pyridine ring

compared to the

fluoro-substituted

analogues.

Potential Applications Used as a building

block for

agrochemicals and

pharmaceuticals

where the specific

combination of chloro

and fluoro

substituents is desired

for biological activity

or to modulate

A valuable alternative

when higher reactivity

at the C6 position is

required for synthetic

transformations.

Employed in

syntheses where an

electron-donating

group at the C5

position is needed to

tune the electronic

properties of the final

molecule.
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physicochemical

properties.

Experimental Protocols
While a specific, detailed synthesis protocol for 6-Chloro-5-fluoronicotinaldehyde is not

readily available in the reviewed literature, a general synthetic approach can be proposed

based on established methods for related compounds.

Proposed Synthesis of 6-Chloro-5-fluoronicotinaldehyde
A plausible synthetic route could involve the formylation of a suitable 2-chloro-3-fluoropyridine

precursor. One common method for introducing an aldehyde group onto an aromatic ring is the

Vilsmeier-Haack reaction.

Synthesis Workflow

2-Chloro-3-fluoropyridine

6-Chloro-5-fluoronicotinaldehyde

Vilsmeier-Haack Reaction
(POCl3, DMF)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Chloro-5-fluoronicotinaldehyde.

Experimental Procedure (General):

Reaction Setup: To a cooled solution of N,N-dimethylformamide (DMF) in a suitable solvent

(e.g., chloroform), phosphorus oxychloride (POCl₃) is added dropwise while maintaining a

low temperature.
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Addition of Starting Material: A solution of 2-chloro-3-fluoropyridine in the same solvent is

then added slowly to the Vilsmeier reagent.

Reaction: The reaction mixture is heated under reflux for several hours.

Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and

neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

Extraction: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl

acetate).

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄),

filtered, and the solvent is removed under reduced pressure. The crude product can be

purified by column chromatography on silica gel or by recrystallization from a suitable solvent

system.

Purification by Recrystallization
For purification of solid aldehydes, recrystallization is a common technique. A suitable solvent

system would be one in which the compound is sparingly soluble at room temperature but

readily soluble at elevated temperatures. Mixtures of solvents, such as ethanol/water or ethyl

acetate/hexane, are often effective.
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Crude Product

Dissolution in hot solvent

Hot filtration (optional)

Slow cooling to room temperature

Further cooling in ice bath

Crystal formation

Isolation by filtration

Washing with cold solvent

Drying

Pure Product
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Caption: General workflow for purification by recrystallization.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b113336?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Logical Relationships
The utility of 6-Chloro-5-fluoronicotinaldehyde as a synthetic building block stems from the

distinct reactivity of its functional groups, allowing for sequential and site-selective

modifications.

Synthetic Transformations

6-Chloro-5-fluoronicotinaldehyde

Aldehyde Chemistry
e.g., Wittig, Grignard,
Reductive amination

C6-Cl Chemistry

e.g., Suzuki, Buchwald-Hartwig,
Nucleophilic substitution

Click to download full resolution via product page

Caption: Key reactive sites of 6-Chloro-5-fluoronicotinaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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